molecular formula C13H25NO4 B2441772 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid CAS No. 1824521-03-0

3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid

Cat. No. B2441772
CAS RN: 1824521-03-0
M. Wt: 259.346
InChI Key: JOXATCFVTUFRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid” is a chemical compound with the CAS Number: 1824521-03-0 . It has a molecular weight of 259.35 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-((tert-butoxycarbonyl)amino)-2,2,4-trimethylpentanoic acid . The InChI code for this compound is 1S/C13H25NO4/c1-8(2)9(13(6,7)10(15)16)14-11(17)18-12(3,4)5/h8-9H,1-7H3,(H,14,17)(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a white to light yellow powder . The compound is stable at room temperature .

Advantages and Limitations for Lab Experiments

The use of 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acide as a protecting group during peptide synthesis has several advantages. It is a stable and readily available reagent that can be easily incorporated into the synthesis process. The Boc group is also easily removable using mild acid treatment, which allows for further peptide chain elongation. However, the use of 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acide also has some limitations. The Boc group can interfere with certain reactions during peptide synthesis, which can lead to incomplete reactions or unwanted side products. Additionally, the removal of the Boc group can sometimes be difficult and can lead to unwanted side reactions.

Future Directions

There are several future directions for the use of 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acide in scientific research. One direction is the development of new protecting groups that can improve the efficiency and selectivity of peptide synthesis. Another direction is the use of 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acide in the synthesis of new peptide-based drugs for the treatment of various diseases. Additionally, the use of 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acide in combination with other protecting groups can lead to the synthesis of more complex peptides with unique properties and functions.
Conclusion:
In conclusion, 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acide is a widely used protecting group in peptide synthesis. It is a stable and readily available reagent that can be easily incorporated into the synthesis process. The Boc group is easily removable using mild acid treatment, which allows for further peptide chain elongation. Although 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acide has some limitations, its use has significant implications for the understanding and treatment of various diseases. There are several future directions for the use of 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acide in scientific research, including the development of new protecting groups and the synthesis of new peptide-based drugs.

Synthesis Methods

3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acide can be synthesized through a reaction between L-leucine and di-tert-butyl dicarbonate (Boc2O). The reaction takes place in the presence of a base such as triethylamine and produces 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acide as a white crystalline solid. The reaction is shown below:
L-leucine + Boc2O → 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acide + CO2 + H2O

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acide is widely used in the field of biochemistry and pharmaceuticals. It is primarily used as a protecting group for amino acids during peptide synthesis. Peptides are important molecules that play a crucial role in many biological processes. Peptide synthesis involves the linking of amino acids together to form a peptide chain. However, the presence of multiple functional groups in amino acids can make the synthesis process challenging. Therefore, protecting groups such as 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acide are used to protect the functional groups during the synthesis process. Once the peptide chain is formed, the protecting groups are removed to reveal the functional groups and obtain the final peptide product.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

2,2,4-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-8(2)9(13(6,7)10(15)16)14-11(17)18-12(3,4)5/h8-9H,1-7H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXATCFVTUFRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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